

CGS 21680 Hydrochloride: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: CGS 21680 Hydrochloride

Cat. No.: B1663377 Get Quote

CAS Number: 124431-80-7

This technical guide provides a comprehensive overview of **CGS 21680 hydrochloride**, a potent and selective adenosine A2A receptor agonist. Intended for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, mechanism of action, key experimental data, and detailed protocols for its use in scientific research.

Chemical and Physical Properties

CGS 21680 hydrochloride is a synthetic adenosine analogue. Its chemical and physical properties are summarized in the table below.

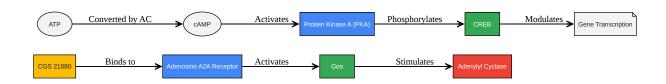


Property	Value	References
IUPAC Name	4-[2-[[6-Amino-9-(N-ethyl-β-D-ribofuranuronamidosyl)-9H-purin-2-yl]amino]ethyl]benzenepropanoic acid hydrochloride	[1][2]
Molecular Formula	C23H29N7O6 · HCI	[3][4]
Molecular Weight	535.99 g/mol	[1][3]
Appearance	Solid	[5]
Purity	≥98% (HPLC)	[1][3]
Solubility	Soluble in DMSO to 100 mM.	[3][5]
Storage	Desiccate at -20°C.	[3]

Mechanism of Action

CGS 21680 hydrochloride is a high-affinity, selective agonist for the adenosine A2A receptor, a G-protein coupled receptor (GPCR).[1][6] The A2A receptor is primarily coupled to the Gαs subunit of heterotrimeric G proteins.[7][8] Activation of the A2A receptor by an agonist like CGS 21680 initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][7] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[3][8]

The primary signaling pathway is depicted in the diagram below.





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Caption: Adenosine A2A Receptor Signaling Pathway.

Beyond the canonical Gαs-cAMP pathway, evidence suggests that A2A receptor activation can also engage other signaling molecules, including mitogen-activated protein kinases (MAPKs) such as ERK1/2, and can transactivate neurotrophin receptors like TrkB.[6][9]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of **CGS 21680 hydrochloride** for various adenosine receptor subtypes.

Table 1: Receptor Binding Affinities

Receptor Subtype	Ligand	Kı (nM)	K _e (nM)	B _{max} (fmol/mg protein)	Species/T issue	Referenc es
Adenosine A _{2a}	CGS 21680	11 - 46	15.5	375	Rat Brain	[2][7]
Adenosine A _{2a}	CGS 21680	27	-	-	-	[1][6]
Adenosine A ₁	CGS 21680	500 - 3100	-	-	-	[2]
Adenosine A ₃	CGS 21680	600 - 1000	-	-	-	[2]
Adenosine A _{2e}	CGS 21680	>10,000	-	-	-	[2]

Table 2: Functional Potencies



Assay	EC50 (nM)	IC50 (nM)	ED25 (nM)	Species/Tis sue	References
cAMP Stimulation	1.48 - 180	-	-	-	[1]
cAMP Stimulation	110	-	-	Rat Striatal Slices	[7]
Adenosine A ₂ Receptor Agonism	-	22	-	Rat Brain Tissue	[7][10]
Coronary Flow Increase	-	-	1.8	Isolated Perfused Working Rat Heart	[7]

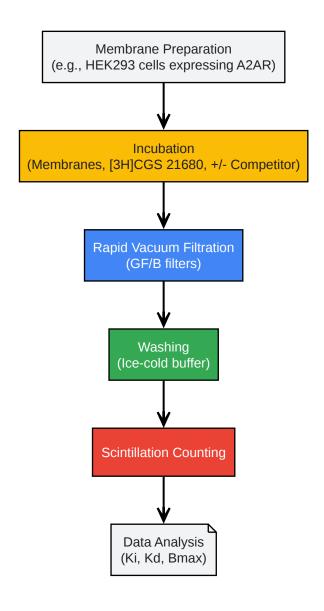
Experimental Protocols

This section provides detailed methodologies for key experiments involving **CGS 21680 hydrochloride**.

Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of [³H]CGS 21680 to adenosine A2A receptors.





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Caption: Radioligand Binding Assay Workflow.

Materials:

- Cell Membranes: From HEK293 cells stably transfected with the human adenosine A2A receptor.
- Radioligand: [3H]CGS 21680 (specific activity ~30-60 Ci/mmol).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 2 U/mL adenosine deaminase.



- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: 10 μM NECA (5'-N-Ethylcarboxamidoadenosine).
- Test Compound: CGS 21680 hydrochloride or other competing ligands.
- Filtration Apparatus: 96-well harvester with GF/B glass fiber filters.
- Scintillation Counter and Cocktail.

Procedure:

- Membrane Preparation: Prepare cell membranes from A2A receptor-expressing cells using standard homogenization and centrifugation techniques. Determine protein concentration using a suitable method (e.g., BCA assay).
- Assay Setup: In a 96-well plate, combine the following in a final volume of 200 μL:
 - 50 μL of cell membranes (10-20 μg protein).
 - 50 μL of [³H]CGS 21680 (final concentration ~6 nM).
 - \circ 50 μ L of assay buffer (for total binding) or 10 μ M NECA (for non-specific binding) or competing ligand at various concentrations.
- Incubation: Incubate the plate at 22°C for 120 minutes to reach equilibrium.
- Filtration: Terminate the reaction by rapid filtration through the GF/B filters using a cell harvester.
- Washing: Wash the filters three times with 300 μL of ice-cold wash buffer.
- Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze competition binding data using non-linear regression to determine the K_i of the test compounds.



Intracellular cAMP Measurement Assay

This protocol describes a method to measure the effect of CGS 21680 on intracellular cAMP levels in cultured cells.

Materials:

- Cells: SH-SY5Y or PC12 cells, which endogenously express adenosine A2A receptors.
- Cell Culture Medium: Appropriate medium for the chosen cell line.
- Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor such as 500 μ M IBMX.
- Agonist: CGS 21680 hydrochloride.
- cAMP Detection Kit: A commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.

Procedure:

- Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
- Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer for 15-30 minutes at 37°C.
- Agonist Stimulation: Add varying concentrations of CGS 21680 to the wells and incubate for a further 15-30 minutes at 37°C.
- Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
- Data Analysis: Plot the cAMP concentration against the log of the CGS 21680 concentration and use non-linear regression to determine the EC₅₀ value.



In Vivo Model of Experimental Autoimmune Neuritis (EAN)

This protocol outlines the induction of EAN in Lewis rats and treatment with CGS 21680.

Materials:

- Animals: Female Lewis rats (6-8 weeks old, 140-160 g).
- Antigen: Bovine peripheral myelin or a synthetic peptide like P2 protein peptide (53-78).
- Adjuvant: Complete Freund's Adjuvant (CFA).
- CGS 21680 Hydrochloride: Dissolved in PBS.
- Control Vehicle: PBS.

Procedure:

- EAN Induction: Emulsify the antigen in CFA and inject subcutaneously into the footpads of the rats.
- Treatment: Beginning on day 5 post-immunization, administer CGS 21680 (e.g., 1 mg/kg) or vehicle intraperitoneally (i.p.) every two days.[6]
- Clinical Assessment: Monitor the rats daily for clinical signs of EAN, such as limp tail and limb paralysis, and score the severity.
- Histological and Immunological Analysis: At the end of the experiment, collect tissues (e.g., sciatic nerve, spleen) for histological analysis of inflammation and demyelination, and for immunological assays such as flow cytometry of immune cell populations.

In Vivo Model of Transient Cerebral Ischemia

This protocol describes a model of stroke in rats and subsequent treatment with CGS 21680.

Materials:



- Animals: Male rats (e.g., Wistar or Sprague-Dawley).
- Surgical Equipment: For performing middle cerebral artery occlusion (MCAo).
- CGS 21680 Hydrochloride: Dissolved in a suitable vehicle.

Procedure:

- Induction of Ischemia: Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) for a defined period (e.g., 60 minutes), followed by reperfusion.
- Treatment: Administer CGS 21680 (e.g., 0.01 or 0.1 mg/kg, i.p.) or vehicle starting 4 hours after the onset of ischemia and continue for a specified duration (e.g., twice daily for 7 days).

 [6]
- Neurological Assessment: Evaluate neurological deficits at various time points using a standardized scoring system.
- Histopathological Analysis: At the end of the study, perfuse the animals and collect brain tissue for analysis of infarct volume, microgliosis, astrogliosis, and neuronal damage.

Conclusion

CGS 21680 hydrochloride is a valuable pharmacological tool for investigating the role of the adenosine A2A receptor in a wide range of physiological and pathological processes. Its high selectivity and potency make it an ideal agonist for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the diverse effects of A2A receptor activation. Careful consideration of experimental design and appropriate controls are essential for obtaining robust and reproducible data.

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